3-(1H-Benzo[d]imidazol-5-yl)acrylic acid
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Overview
Description
3-(1H-Benzo[d]imidazol-5-yl)acrylic acid is a compound that features a benzimidazole ring fused to an acrylic acid moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The acrylic acid component adds further reactivity, making this compound a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Benzo[d]imidazol-5-yl)acrylic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Acrylic Acid Introduction: The benzimidazole derivative is then reacted with acrylic acid or its derivatives. This can be achieved through a Heck reaction, where a palladium catalyst facilitates the coupling of the benzimidazole with an acrylate ester, followed by hydrolysis to yield the acrylic acid.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzimidazole ring can undergo oxidation to form various N-oxides.
Reduction: Reduction reactions can target the double bonds in the acrylic acid moiety, converting it to the corresponding saturated acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: Saturated benzimidazole propionic acid.
Substitution: Halogenated benzimidazole derivatives, which can be further functionalized.
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology:
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Antiviral Research: Potential inhibitor of viral replication by targeting viral enzymes.
Medicine:
Anticancer Research: Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Anti-inflammatory Agents: Potential to reduce inflammation by modulating immune responses.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agrochemicals: Incorporated into formulations for pest control due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-5-yl)acrylic acid varies depending on its application:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis through the activation of caspases and inhibition of cell survival pathways.
Anti-inflammatory Activity: Modulates the production of pro-inflammatory cytokines and inhibits key enzymes in the inflammatory pathway.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
2-(1H-Benzo[d]imidazol-2-yl)acrylic acid: A structural isomer with different biological properties.
3-(1H-Indol-3-yl)acrylic acid: An indole derivative with similar reactivity but distinct biological activities.
Uniqueness: 3-(1H-Benzo[d]imidazol-5-yl)acrylic acid stands out due to its unique combination of the benzimidazole and acrylic acid moieties, providing a versatile scaffold for further functionalization and a wide range of biological activities.
This compound’s versatility and broad range of applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
(E)-3-(3H-benzimidazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)4-2-7-1-3-8-9(5-7)12-6-11-8/h1-6H,(H,11,12)(H,13,14)/b4-2+ |
InChI Key |
CVMBVOIGZNQXER-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)NC=N2 |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)NC=N2 |
Origin of Product |
United States |
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